![molecular formula C10H13NO2 B14445825 Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- CAS No. 77387-33-8](/img/structure/B14445825.png)
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- is a specialized organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry . This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenylethyl group attached to the formamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- can be achieved through several methods. One common approach involves the reaction of formic acid with ammonia to produce ammonium formate, which is then heated to yield formamide . Another method involves the aminolysis of ethyl formate with ammonia . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, formamide is often produced through the carbonylation of ammonia, a process that involves the reaction of carbon monoxide with ammonia . This method is preferred due to its efficiency and scalability. Additionally, the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol, is another industrial method used to produce formamide .
Analyse Chemischer Reaktionen
Types of Reactions: Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxy, methyl, and phenylethyl groups, which can participate in different chemical processes.
Common Reagents and Conditions: Common reagents used in the reactions of formamide include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of formamide depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce amines . Substitution reactions can result in the formation of various substituted formamides, depending on the nature of the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it is employed in the study of nucleic acids, as it can denature and renature DNA and RNA at room temperature . This property makes it valuable in hybridization protocols and electrophoresis .
In medicine, formamide derivatives are investigated for their potential therapeutic properties, including anti-tumor and anti-inflammatory activities . In industry, formamide is used as a solvent for processing polymers and as a feedstock for the production of pharmaceuticals, herbicides, and pesticides .
Wirkmechanismus
The mechanism of action of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- involves its ability to interact with nucleic acids and proteins. The hydroxy group can form hydrogen bonds with nucleic acid bases, stabilizing or destabilizing their structures depending on the conditions . This interaction is crucial in processes such as DNA hybridization and RNA stabilization .
At the molecular level, formamide can induce the formation of reactive intermediates, such as CN and NH radicals, which can further react to produce nucleobases like adenine, guanine, cytosine, and uracil . These reactions are essential in the study of prebiotic chemistry and the origin of life .
Vergleich Mit ähnlichen Verbindungen
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- can be compared with other formamide derivatives, such as N-methylformamide and N,N-dimethylformamide . These compounds share similar structural features but differ in their reactivity and applications. For instance, N-methylformamide is used as a solvent and has potential anti-tumor properties, while N,N-dimethylformamide is widely used in peptide coupling reactions and the synthesis of adhesives and polymers .
The uniqueness of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Similar Compounds
- N-methylformamide
- N,N-dimethylformamide
- Formamide
- Ethyl formate
Eigenschaften
CAS-Nummer |
77387-33-8 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-12)10(13)9-5-3-2-4-6-9/h2-8,10,13H,1H3,(H,11,12)/t8-,10-/m0/s1 |
InChI-Schlüssel |
QFNZWJWWABAZNV-WPRPVWTQSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC=O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)

![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
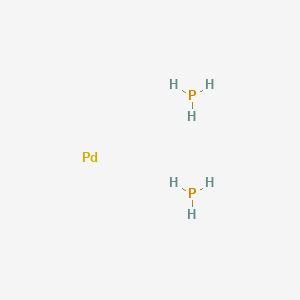
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)
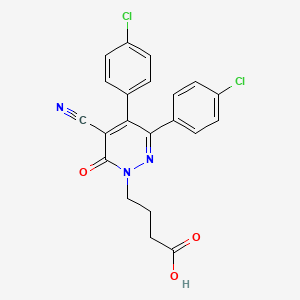
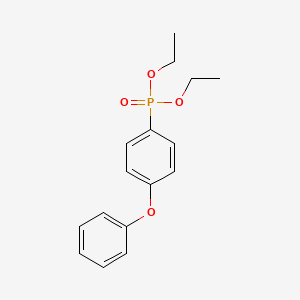
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)
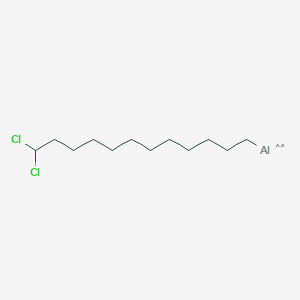
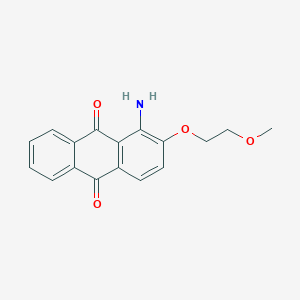
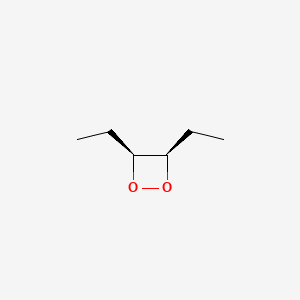
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
